3-Cyanopyrrolidine-1-sulfonyl fluoride
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Overview
Description
3-Cyanopyrrolidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as chemical biology, drug discovery, and materials science . The presence of the pyrrolidine ring in its structure adds to its versatility, as pyrrolidine derivatives are widely used in medicinal chemistry for their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrrolidine-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the sulfur (VI) fluoride exchange (SuFEx) reaction, which is a click chemistry reaction known for its efficiency and mild reaction conditions . This method typically involves the reaction of a sulfonyl chloride precursor with a fluoride source under suitable conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs catalytic methodologies. These methods include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis . These approaches allow for the efficient and scalable production of sulfonyl fluorides, making them accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrrolidine-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of sulfonamides and sulfonates.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming β-alkynyl-fluorosulfonylalkanes.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride sources, nucleophiles, and transition-metal catalysts. The reactions are typically carried out under mild conditions, making them suitable for a wide range of applications .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and β-alkynyl-fluorosulfonylalkanes. These products are valuable intermediates in the synthesis of bioactive molecules and materials .
Scientific Research Applications
3-Cyanopyrrolidine-1-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyanopyrrolidine-1-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, targeting residues such as serine, threonine, tyrosine, and lysine . This covalent modification of proteins can lead to the inhibition of enzyme activity or the stabilization of protein structures, making it valuable in drug discovery and chemical biology .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyanopyrrolidine-1-sulfonyl fluoride include other sulfonyl fluorides such as:
Aryl Sulfonyl Fluorides: Known for their stability and reactivity in chemical biology applications.
Alkyl Sulfonyl Fluorides: Used in various synthetic methodologies and as building blocks in materials science.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the sulfonyl fluoride group. This combination provides a versatile scaffold for the development of bioactive molecules with diverse biological activities . Additionally, its reactivity and stability make it a valuable tool in chemical biology and drug discovery .
Properties
Molecular Formula |
C5H7FN2O2S |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-cyanopyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c6-11(9,10)8-2-1-5(3-7)4-8/h5H,1-2,4H2 |
InChI Key |
NBMZWJLGKKGKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C#N)S(=O)(=O)F |
Origin of Product |
United States |
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